molecular formula C12H10ClFN2OS B5714818 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide

Cat. No. B5714818
M. Wt: 284.74 g/mol
InChI Key: IDKLQWQTMSORRA-SNAWJCMRSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide, commonly known as CFTR-Inhibitor-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the flow of chloride ions across cell membranes, and mutations in this protein can lead to the development of cystic fibrosis. CFTR-Inhibitor-172 has been extensively studied as a potential therapeutic agent for the treatment of cystic fibrosis, as well as other diseases that involve dysregulation of ion transport across cell membranes.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172 works by binding to a specific site on the 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide protein, known as the ATP-binding site. This prevents the protein from undergoing the conformational changes necessary for chloride ion transport, effectively blocking 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide function.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172 has been shown to have a number of biochemical and physiological effects. In addition to blocking 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide function, it can also inhibit other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase. This can lead to alterations in ion transport across cell membranes, which can have downstream effects on a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172 is its potency and selectivity for 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide inhibition, which makes it a useful tool for studying the role of 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide in various physiological processes. However, its off-target effects on other ion channels and transporters can also be a limitation, and must be taken into account when interpreting experimental results.

Future Directions

There are a number of future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172. One area of focus is the development of more potent and selective 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide inhibitors, which could potentially be used as therapeutic agents for cystic fibrosis and other diseases. Another area of focus is the elucidation of the downstream effects of 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide inhibition on various physiological processes, which could lead to the identification of new therapeutic targets for a variety of diseases. Finally, further studies are needed to better understand the off-target effects of 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172, and to develop strategies to minimize these effects in experimental systems.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-chloro-6-fluoroaniline with 4,5-dihydro-2-thioxo-1H-imidazole-5-carboxamide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine. The resulting intermediate is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172 has been extensively studied in the context of cystic fibrosis research, as well as other diseases that involve dysregulation of ion transport across cell membranes. In vitro studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172 is a potent and selective inhibitor of 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-mediated chloride transport, and can effectively block 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide function in a variety of cell types. In vivo studies have also shown that 3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide-Inhibitor-172 can improve lung function and reduce inflammation in animal models of cystic fibrosis.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c13-9-2-1-3-10(14)8(9)4-5-11(17)16-12-15-6-7-18-12/h1-5H,6-7H2,(H,15,16,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKLQWQTMSORRA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide

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